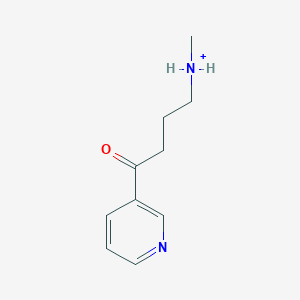
Pseudooxynicotinium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudooxynicotinium(1+) is an organic cation that is the conjugate acid of pseudooxynicotine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a pseudooxynicotine.
Aplicaciones Científicas De Investigación
Biochemical Applications
Detoxification of Nicotine:
Pseudooxynicotinium(1+) plays a crucial role in the detoxification pathways of nicotine. Research indicates that enzymes such as pseudooxynicotine amine oxidase (Pnao) from Pseudomonas putida strain S16 utilize this compound to facilitate the degradation of nicotine into less harmful substances. This process is vital for bioremediation efforts aimed at reducing nicotine toxicity in environments contaminated with tobacco waste .
Enzyme Characterization:
Studies have characterized Pnao, revealing its stability and activity under various conditions. For instance, Pnao exhibits notable thermal stability below 50 °C, which enhances its utility in environmental applications where temperature fluctuations are common. The enzyme's ability to remove the CH₃NH₂ group from pseudooxynicotine contributes to the detoxification process, making it a potential target for further research in enzyme engineering and industrial applications .
Pharmacological Applications
Potential Therapeutic Uses:
The pharmacological implications of pseudooxynicotinium(1+) are significant due to its structural similarities to nicotine and its derivatives. Investigations into its effects on neurotransmitter systems could lead to the development of novel therapeutic agents for treating nicotine addiction or other neurological disorders.
Research Insights:
Recent studies have explored the interaction of pseudooxynicotinium(1+) with various receptors in the central nervous system, suggesting potential benefits in modulating synaptic transmission and neuroprotection . Such research could pave the way for new drug formulations aimed at mitigating the effects of nicotine dependence.
Environmental Applications
Bioremediation Strategies:
The role of pseudooxynicotinium(1+) in bioremediation highlights its environmental significance. Its involvement in microbial degradation pathways allows for effective detoxification strategies in polluted environments, particularly those impacted by tobacco waste. The metabolic pathways elucidated in studies provide a framework for developing microbial consortia capable of degrading nicotine and its derivatives efficiently .
Case Study: Tobacco Waste Management:
A notable case study involved using Pseudomonas putida strains engineered to enhance the degradation of nicotine through pathways involving pseudooxynicotinium(1+). The study demonstrated significant reductions in nicotine levels within contaminated soil samples, showcasing the practical application of this compound in environmental cleanup efforts .
Data Summary
Propiedades
Fórmula molecular |
C10H15N2O+ |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
methyl-(4-oxo-4-pyridin-3-ylbutyl)azanium |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/p+1 |
Clave InChI |
SGDIDUFQYHRMPR-UHFFFAOYSA-O |
SMILES canónico |
C[NH2+]CCCC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















